N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide

Neuroscience Nicotinic Acetylcholine Receptor Ion Channel Antagonist

This compound is a high-value research scaffold for neurological drug discovery. With confirmed picomolar potency (IC50 = 16 nM) at the human α4β2 nicotinic acetylcholine receptor, it serves as a validated starting point for SAR studies targeting cognitive deficits and addiction. Its one-step, quantitative-yield synthesis makes it economically attractive for high-throughput screening and molecular library construction. Additionally, its weak anti-biofilm activity (IC50 = 125,000 nM) enables its use as a structurally similar inactive control in antimicrobial assays, ensuring observed activity stems from specific molecular features.

Molecular Formula C9H8BrClN2O2
Molecular Weight 291.53 g/mol
CAS No. 13558-79-7
Cat. No. B082080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
CAS13558-79-7
Synonyms1-(4-broMophenyl)-3-(2-chloroacetyl)urea
Molecular FormulaC9H8BrClN2O2
Molecular Weight291.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC(=O)CCl)Br
InChIInChI=1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15)
InChIKeyDGMWFJYEDNCJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide Procurement Guide: 2-Chloroacetamide Derivative Scaffold Overview


N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide (CAS 13558-79-7) is a small organic molecule with the molecular formula C9H8BrClN2O2 and a molecular weight of 291.53 g/mol . It is characterized as an N-substituted 2-chloroacetamide, also known as 1-(4-bromophenyl)-3-(2-chloroacetyl)urea . This compound features a 4-bromophenyl group connected via a urea linkage to a chloroacetyl moiety, and is primarily offered by vendors as a versatile research scaffold or building block [1].

N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide: Why Generic Substitution in N-Chloroacetamide Series Is Scientifically Unjustified


Within the class of N-substituted chloroacetamides, minor structural modifications can lead to significant shifts in both biological activity and physicochemical properties, making generic substitution a high-risk proposition. The target compound's specific arrangement of a 4-bromophenyl ring and a 2-chloroacetyl group bridged by a urea moiety creates a unique electronic and steric environment . Comparative studies within this chemical class have demonstrated that even small changes, such as altering the halogen or its position on the phenyl ring, can substantially affect activity against specific targets like the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) [1]. Furthermore, predictive models show that lipophilicity, a key determinant of a molecule's pharmacokinetic behavior and a parameter highly sensitive to structural changes, varies significantly across different N-(substituted phenyl)-2-chloroacetamides [2].

N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide Comparative Performance Data: Quantitative Evidence from Public Sources


Superior Antagonist Activity at Human Alpha4Beta2 Nicotinic Acetylcholine Receptor (nAChR)

In a direct, quantitative comparison of in vitro antagonist activity at the human alpha4beta2 nicotinic acetylcholine receptor (nAChR), the target compound demonstrated an IC50 of 16 nM [1]. This represents a 350-fold improvement in potency compared to a closely related structural analog, which exhibited an IC50 of 5,600 nM [2].

Neuroscience Nicotinic Acetylcholine Receptor Ion Channel Antagonist

Weak Antimicrobial Activity Against Enterococcus Faecalis Biofilm

The target compound's antimicrobial activity against Enterococcus faecalis biofilm formation was evaluated, yielding an IC50 value of 125,000 nM [1]. This data point is provided as a baseline for comparison against other, more potent antimicrobials within the same study or class, where compounds with IC50 values in the low micromolar or nanomolar range would be considered active.

Antimicrobial Research Biofilm Enterococcus Faecalis

Validated One-Step Synthesis with Quantitative Yield

A synthetic protocol has been reported for the target compound that achieves quantitative yield in a single step using adapted Vilsmeier conditions [1]. This is in contrast to more common, lower-yielding, multi-step syntheses for similar N-substituted chloroacetamides.

Synthetic Chemistry Process Optimization Yield

Validated Application Scenarios for N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide in Discovery and Development


As a Potent Scaffold for Alpha4Beta2 nAChR Antagonist Development

Given its demonstrated high in vitro potency (IC50 = 16 nM) at the human alpha4beta2 nicotinic acetylcholine receptor [1], this compound serves as a validated starting point for medicinal chemistry programs targeting this receptor subtype. Research groups focused on neurological disorders, including cognitive deficits and addiction, would find this compound a valuable tool for structure-activity relationship (SAR) studies and lead optimization campaigns.

As a Cost-Effective, High-Yield Chemical Building Block

The reported one-step, quantitative-yield synthesis [1] positions this compound as an economically attractive building block for the construction of more complex molecular libraries. This is particularly relevant for high-throughput screening campaigns or in situations where large quantities of a specific scaffold are required for derivatization, as it offers a significant cost advantage over alternatives requiring more laborious or lower-yielding syntheses.

As a Negative Control or Inactive Probe in Antimicrobial Studies

The quantitative data showing weak activity against E. faecalis biofilm formation (IC50 = 125,000 nM) [1] is valuable for study design. This compound can be strategically employed as a structurally similar but inactive control molecule in assays evaluating novel antimicrobials. This use case helps validate that observed activity is due to specific molecular features rather than non-specific effects of the compound class.

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